

Application Note: Quantitative Analysis of Urinary Δ 5-Pregnenetriol

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Compound of Interest

Compound Name: *delta 5-Pregnenetriol*

CAS No.: 903-67-3

Cat. No.: B129138

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A Comprehensive Protocol for Extraction, Derivatization, and GC-MS Analysis

Abstract

This application note provides a detailed, field-proven protocol for the extraction and quantification of **delta 5-pregnenetriol** (Δ 5-PTE) from human urine. Δ 5-Pregnenetriol (5-pregnene-3 β ,17 α ,20 α -triol) is a critical urinary metabolite of 17 α -hydroxypregnenolone, serving as a key biomarker for the diagnosis and monitoring of specific congenital adrenal hyperplasia (CAH) forms, particularly 3 β -hydroxysteroid dehydrogenase (3 β -HSD) deficiency.[1][2] Accurate measurement is paramount for differential diagnosis, as the ratio of Δ 5-pregnenetriol to pregnanetriol distinguishes 3 β -HSD deficiency from the more common 21-hydroxylase deficiency.[1][2] The methodology herein details a robust workflow encompassing enzymatic hydrolysis to liberate the steroid from its conjugated forms, followed by solid-phase extraction (SPE) for purification and concentration, and finally, chemical derivatization for sensitive and specific analysis by gas chromatography-mass spectrometry (GC-MS). Each step is presented with technical explanations to ensure methodological integrity and reproducibility for researchers, clinical chemists, and drug development professionals.

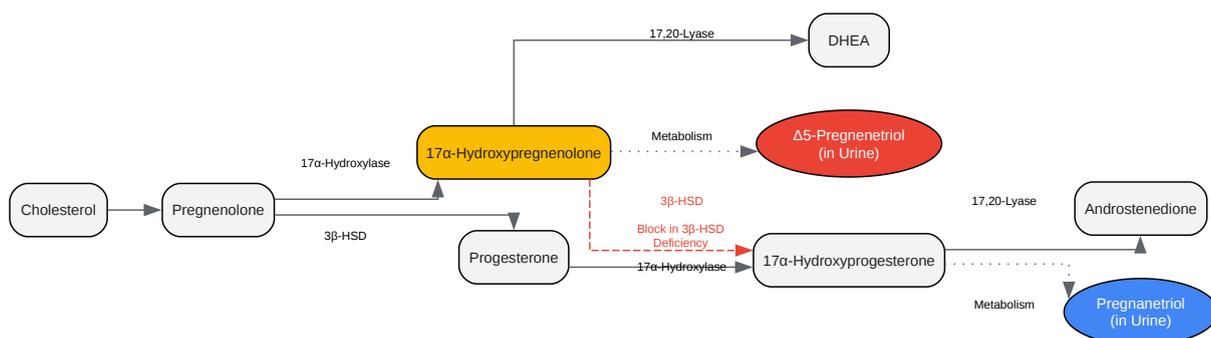
Introduction: The Clinical Imperative for Δ 5-Pregnenetriol Measurement

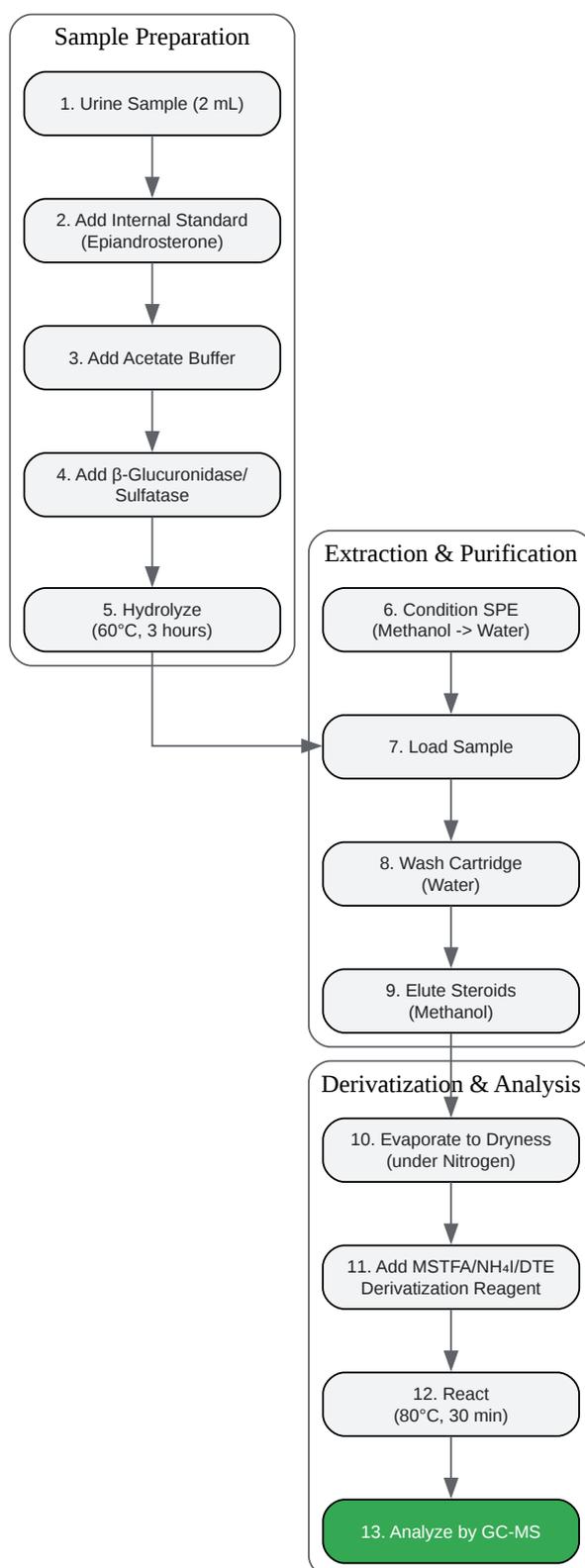
Δ 5-Pregnenetriol is a steroid metabolite derived from 17α -hydroxypregnenolone.[3] In normal steroidogenesis, 17α -hydroxypregnenolone is converted to 17α -hydroxyprogesterone by the enzyme 3β -hydroxysteroid dehydrogenase. A deficiency in this enzyme leads to an accumulation of Δ 5-steroid precursors, including 17α -hydroxypregnenolone, which is then metabolized to Δ 5-pregnenetriol and excreted in the urine.[1] Consequently, elevated urinary Δ 5-pregnenetriol is a hallmark of 3β -HSD deficiency.[2]

Urinary steroid profiling by GC-MS is considered a gold standard for investigating inborn errors of steroid metabolism.[4][5] Unlike immunoassays, which may suffer from cross-reactivity, GC-MS provides the high specificity and comprehensive profiling necessary to resolve complex steroid patterns and calculate diagnostic ratios.[4][6] This protocol is designed to provide a reliable and validated method for this critical diagnostic measurement.

Biochemical Pathway Context

The diagram below illustrates the position of Δ 5-Pregnenetriol within the adrenal steroidogenesis pathway, highlighting the enzymatic block in 3β -HSD deficiency that leads to its accumulation.





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Sources

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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Urinary Δ 5-Pregnenetriol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129138#delta-5-pregnenetriol-extraction-protocol-from-human-urine>]

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